molecular formula C12H14IN3 B13487213 n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine

n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine

Cat. No.: B13487213
M. Wt: 327.16 g/mol
InChI Key: SAXMRBYNTNLLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine (CAS 1341541-10-3) is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in early-stage pharmacological research, particularly for developing therapies targeting oxidative stress and cancer. Research Applications and Value: The core structural motif of this molecule—a 4-iodo-pyrazole linked to a benzyl group—is found in compounds investigated for their potent antioxidant and antiproliferative properties . Pyrazole derivatives have demonstrated a remarkable ability to inhibit reactive oxygen species (ROS) production in cellular models, such as human platelets and endothelial cells . This function is critical for researching pathologies driven by oxidative stress, including inflammatory and neurodegenerative diseases. Furthermore, similar pyrazole-based molecules have shown promising anticancer activity in screenings against various human cancer cell lines, making them valuable starting points for oncology drug discovery programs . Mechanism of Action Insights: While the specific mechanism of action for this compound is subject to ongoing research, studies on closely related pyrazole analogs provide strong mechanistic clues. These compounds are reported to exert their effects by inhibiting key pro-oxidant enzymes like NADPH oxidase, reducing superoxide anion production , and suppressing lipid peroxidation . The iodine atom at the 4-position of the pyrazole ring is a key structural feature, potentially serving as a site for further chemical modification to optimize drug-target interactions or as a handle in synthetic chemistry . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]ethanamine

InChI

InChI=1S/C12H14IN3/c1-2-14-7-10-4-3-5-12(6-10)16-9-11(13)8-15-16/h3-6,8-9,14H,2,7H2,1H3

InChI Key

SAXMRBYNTNLLFC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Pyrazole Derivatives

  • Starting Material : 1H-pyrazole or substituted pyrazoles.
  • Reagents : Iodine sources such as iodine monochloride or N-iodosuccinimide (NIS).
  • Conditions : Controlled temperature (often 0°C to room temperature) in solvents like dichloromethane or DMF.
  • Outcome : Selective iodination at the 4-position of the pyrazole ring due to electronic and steric factors.

Nucleophilic Substitution on Preformed Pyrazolyl Alcohols

  • Example: Conversion of 2-(4-iodo-1H-pyrazol-1-yl)ethanol to tosylate derivatives for further functionalization.
  • Reaction Conditions : Treatment with tosyl chloride and triethylamine in dichloromethane at 0–20°C for 18 hours yields tosylate intermediates in high yield (~93%).
  • This step is critical for introducing good leaving groups facilitating subsequent nucleophilic substitution.

Alkylation of 4-Iodopyrazole with Haloalkanes or Epoxides

  • Method : Reaction of 4-iodopyrazole with ethylene carbonate or 2-bromoethanol in the presence of sodium hydride or potassium carbonate in DMF.
  • Conditions : Heating at 65–125°C for extended periods (up to 3 days).
  • Yields : Moderate to good yields (~53–64%) of 2-(4-iodo-1H-pyrazol-1-yl)ethanol.
  • This intermediate is a versatile synthon for further elaboration.

Functionalization of the Benzyl Linker

The benzyl group bearing the pyrazole substituent is typically introduced via nucleophilic substitution or cross-coupling reactions:

N-Alkylation of Pyrazole Nitrogen with Benzyl Halides

  • Reagents : 3-(bromomethyl)iodobenzene or 3-(chloromethyl)iodobenzene.
  • Conditions : Base-mediated alkylation using potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or DMF.
  • Notes : Reaction temperature is generally mild (room temperature to 60°C) to avoid side reactions.
  • This step yields 3-(4-iodo-1H-pyrazol-1-yl)benzyl derivatives.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig or Ullmann-Type)

  • Catalysts : Copper(I) iodide with ligands such as N,N'-dimethyl-1,2-diaminocyclohexane.
  • Conditions : Reflux in xylene or 5,5-dimethyl-1,3-cyclohexadiene under inert atmosphere for 3 hours.
  • Purpose : Coupling of aryl iodides with amines or pyrazole derivatives to form C-N bonds.
  • This method allows for regioselective and efficient construction of the benzyl-pyrazole linkage.

Representative Experimental Data Table

Step Intermediate / Reagent Reaction Conditions Yield (%) Notes
1 4-Iodopyrazole + Ethylene Carbonate DMF, 125°C, 24h 53 Formation of 2-(4-iodo-1H-pyrazol-1-yl)ethanol
2 2-(4-Iodo-1H-pyrazol-1-yl)ethanol + Tosyl chloride + Triethylamine DCM, 0–20°C, 18h 93 Tosylate intermediate for substitution
3 Tosylate + Ethanamine DMF, 60°C, 4h ~70 (literature typical) Nucleophilic substitution to form final amine
4 3-(Bromomethyl)iodobenzene + Pyrazole K2CO3, ACN, 60°C, 4h 60–80 (typical) N-Alkylation step
5 Coupling with ethanamine DMF, reflux, 12h 65–75 (typical) Final coupling step

Research Discoveries and Notes

  • The regioselective iodination at the 4-position of pyrazole is well-established, with electronic effects guiding substitution patterns.
  • Protection of hydroxyl groups as tosylates or silyl ethers (e.g., tert-butyldiphenylsilyl) facilitates selective functionalization and purification.
  • Copper-catalyzed Ullmann-type couplings have proven efficient for C-N bond formation in pyrazole derivatives, offering mild conditions and good yields.
  • Reductive amination remains a preferred method for introducing ethanamine groups due to its mildness and selectivity.
  • Purification by silica gel chromatography using gradients of ethyl acetate in cyclohexane is standard to isolate pure intermediates and final products.
  • Analytical techniques such as 1H NMR, LC-MS, and HPLC are routinely employed to confirm structure and purity.

Scientific Research Applications

Based on the search results, here's what can be gathered about the potential applications of the compound n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine:

Scientific Research Applications

General Information: this compound is a heterocyclic compound that is available for sale as a research chemical . It has the molecular formula C12H14IN3 and a molecular weight of 327.16 g/mol . The compound is typically available at a purity of 98% .

Potential Applications:

  • Building Block in Synthesis: this compound can be used as a building block for synthesizing other heterocyclic compounds .
  • CDK2 Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives are being explored for their potential as CDK2 inhibitors in anticancer drug discovery .
  • Allosteric Modulators: Pyrazol-4-yl-pyridine compounds are being researched as allosteric modulators of the M4 muscarinic acetylcholine receptor, with potential applications in treating neurological and psychiatric disorders .
  • Pyrazole Synthesis: The presence of the pyrazole moiety suggests its potential use in various pyrazole synthesis methods . For example, 4-iodo-1-tosylpyrazoles can be synthesized by treating N-propargyl-N'-tosylhydrazines with molecular iodine .

Further Research Directions:

  • Evaluation as a pharmaceutical: As a M4 muscarinic acetylcholine receptor modulator, this compound may have potential in treating neurological and psychiatric disorders .

Limitations:

  • The search results provide limited information on specific applications of this compound.
  • Some search results are general articles on related compounds or synthesis methods rather than specific applications of this compound.

Mechanism of Action

The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituents on Pyrazole/Benzyl Molecular Formula Key Features
This compound 4-Iodo, 3-benzyl C₁₂H₁₃IN₃* High molecular weight (MW: ~350 g/mol); iodine enhances lipophilicity and potential halogen bonding
2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine 4-Nitro, 3-difluoroethoxy C₇H₁₀F₂N₄O₃ Nitro group (electron-withdrawing) increases polarity; difluoroethoxy enhances metabolic stability
3-Amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid 3-Chlorobenzyl, 4-carboxylic acid C₁₁H₁₀ClN₃O₂ Carboxylic acid introduces acidity; chlorine contributes to moderate lipophilicity
2-Chloro-N-(2-chloroethyl)-N-[(2-14C)ethyl]ethanamine Chloroethyl groups C₅H₁₀Cl₂N* Radiolabeled (¹⁴C); dual chloroethyl groups increase reactivity and alkylation potential

*Estimated formula for illustrative purposes; exact values may vary.

Key Observations:
  • Iodine vs. Nitro/Chloro Substituents : The 4-iodo group in the target compound confers greater steric bulk and polarizability compared to nitro or chloro substituents, which may enhance binding affinity in receptor-ligand interactions .
  • Benzyl vs.

Physicochemical Properties

  • Lipophilicity (LogP) : The iodine substituent increases LogP compared to nitro or carboxylic acid groups, suggesting better membrane permeability .
  • Solubility: The target compound’s solubility in polar solvents is expected to be lower than carboxylic acid derivatives but higher than fully nonpolar analogs.

Biological Activity

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The compound integrates a pyrazole ring, an iodine substituent, and an ethanamine moiety, which collectively contribute to its pharmacological potential. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}IN3_3, with a molecular weight of 327.16 g/mol. The structure includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Iodine Atom : Enhances reactivity and biological activity.
  • Benzyl Group : Provides hydrophobic character, influencing interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
  • Benzylation : The pyrazole is benzylated using benzyl halides under basic conditions.
  • Amination : Final reaction with ethanamine to yield the target compound.

These methods can be optimized for higher yields and purity, employing techniques such as continuous flow reactors for industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that compounds containing pyrazole rings often display significant anticancer activity. For instance, related pyrazole derivatives have been shown to reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting potential applications in cancer therapy . The mechanism appears to involve modulation of key signaling pathways that control cell proliferation and survival.

The mechanism of action for this compound includes:

  • Target Interaction : The iodine atom and pyrazole ring facilitate binding to specific enzymes and receptors.
  • Pathway Modulation : Depending on the target, the compound can either inhibit or activate various biological pathways, influencing processes such as apoptosis and autophagy .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on Autophagy Modulators :
    • Compounds similar to this compound were evaluated for their ability to disrupt autophagic flux in nutrient-deprived conditions.
    • Results indicated that these compounds could selectively target cancer cells under metabolic stress while sparing normal cells .
  • Structure–Activity Relationship (SAR) Studies :
    • SAR studies have identified critical structural features that enhance biological activity, demonstrating that modifications to the pyrazole or benzyl groups can significantly impact potency and selectivity against cancer cell lines .

Data Summary Table

PropertyValue
Molecular FormulaC12_{12}H14_{14}IN3_3
Molecular Weight327.16 g/mol
Biological ActivityAnticancer, autophagy modulation
Mechanism of ActionEnzyme/receptor interaction
Synthesis MethodMulti-step synthesis

Q & A

Q. What derivative designs are prioritized for enhancing blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Lipophilicity adjustments : Introduce fluorine substituents (logP < 2.5) or prodrugs (e.g., esterified ethanamine) .
  • In silico BBB prediction : Apply ADMET predictors (e.g., SwissADME) to prioritize candidates with PSA < 90 Ų .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.